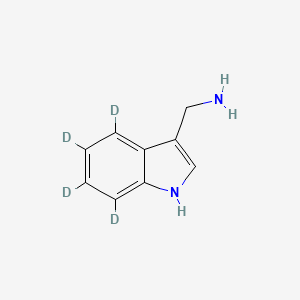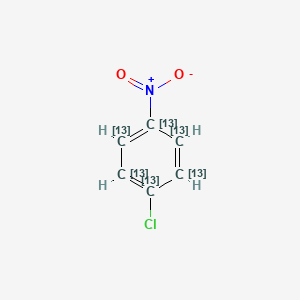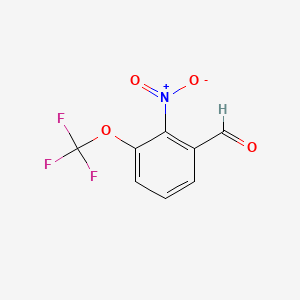
cis,cis,cis-9,12,15-Heneicosatrienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(Z),12(Z),15(Z)-Heneicosatrienoic acid: is a polyunsaturated fatty acid with a 21-carbon backbone and three cis double bonds located at the 9th, 12th, and 15th positions. This compound is part of the broader class of unsaturated fatty acids, which are known for their roles in various biological processes and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available fatty acids or their derivatives.
Chain Elongation: The carbon chain is elongated using methods such as the Wittig reaction or olefin metathesis.
Introduction of Double Bonds: The double bonds are introduced through selective hydrogenation or dehydrogenation reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid may involve biotechnological approaches, such as the use of genetically modified microorganisms or plants that can produce the compound in large quantities. These methods are often more sustainable and cost-effective compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
9(Z),12(Z),15(Z)-Heneicosatrienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides, epoxides, or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated fatty acids.
Substitution: The hydrogen atoms on the double bonds can be substituted with other functional groups through reactions like halogenation or hydroxylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
Oxidation: Hydroperoxides, epoxides, and alcohols.
Reduction: Saturated fatty acids.
Substitution: Halogenated or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
9(Z),12(Z),15(Z)-Heneicosatrienoic acid has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodegradable polymers, lubricants, and surfactants.
Wirkmechanismus
The mechanism by which 9(Z),12(Z),15(Z)-Heneicosatrienoic acid exerts its effects involves its interaction with cell membranes and signaling pathways. The compound can modulate the fluidity and permeability of cell membranes, affecting various cellular processes. Additionally, it may interact with specific receptors and enzymes, influencing pathways related to inflammation, lipid metabolism, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linoleic Acid: An 18-carbon fatty acid with two cis double bonds at the 9th and 12th positions.
α-Linolenic Acid: An 18-carbon fatty acid with three cis double bonds at the 9th, 12th, and 15th positions.
Arachidonic Acid: A 20-carbon fatty acid with four cis double bonds at the 5th, 8th, 11th, and 14th positions.
Uniqueness
9(Z),12(Z),15(Z)-Heneicosatrienoic acid is unique due to its longer carbon chain and specific arrangement of double bonds, which confer distinct physical and chemical properties. These unique features make it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C21H36O2 |
|---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(9Z,12Z,15Z)-henicosa-9,12,15-trienoic acid |
InChI |
InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h6-7,9-10,12-13H,2-5,8,11,14-20H2,1H3,(H,22,23)/b7-6-,10-9-,13-12- |
InChI-Schlüssel |
WHLKAPQFQWYTAL-QNEBEIHSSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


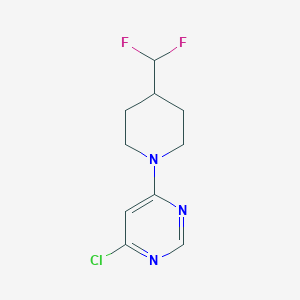
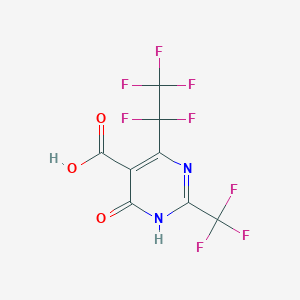
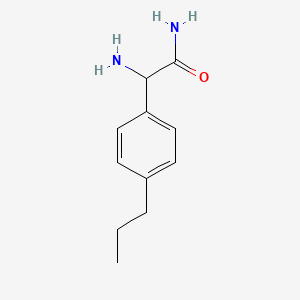
![N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)

![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate](/img/structure/B13433233.png)
![(3S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13433235.png)
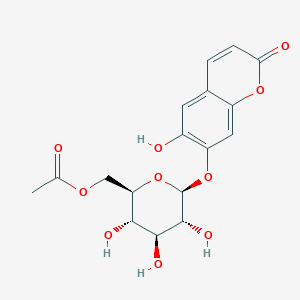
![[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl hydrogen carbonate](/img/structure/B13433251.png)
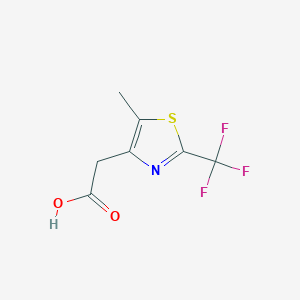
amino}butanoic acid](/img/structure/B13433266.png)
